2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol
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Overview
Description
2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol is a synthetic organic compound It is characterized by its complex structure, which includes multiple chloro and methoxy groups attached to a phenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol typically involves multiple steps, including halogenation, alkylation, and methoxylation reactions. The starting materials are usually simple aromatic compounds, which undergo a series of chemical transformations to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process would include steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may target the chloro groups, converting them to hydrogen atoms or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methoxyphenol: Lacks the phenethyl and additional chloro groups.
3,4,5-Trimethoxyphenethylamine: Contains the phenethylamine backbone but lacks the phenol and chloro groups.
Uniqueness
2,4-Dichloro-3-(2-chloro-3,4,5-trimethoxyphenethyl)-6-methoxyphenol is unique due to its combination of chloro and methoxy groups, which can influence its chemical reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and interactions.
Properties
Molecular Formula |
C18H19Cl3O5 |
---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
2,4-dichloro-3-[2-(2-chloro-3,4,5-trimethoxyphenyl)ethyl]-6-methoxyphenol |
InChI |
InChI=1S/C18H19Cl3O5/c1-23-12-8-11(19)10(15(21)16(12)22)6-5-9-7-13(24-2)17(25-3)18(26-4)14(9)20/h7-8,22H,5-6H2,1-4H3 |
InChI Key |
KITFEPGVGTXXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1O)Cl)CCC2=CC(=C(C(=C2Cl)OC)OC)OC)Cl |
Origin of Product |
United States |
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